molecular formula C8H3Cl2F3N2 B1293764 1H-Benzimidazole, 5,6-dichloro-2-(trifluoromethyl)- CAS No. 2338-25-2

1H-Benzimidazole, 5,6-dichloro-2-(trifluoromethyl)-

Cat. No. B1293764
CAS RN: 2338-25-2
M. Wt: 255.02 g/mol
InChI Key: KUMRUFFLHYXFLV-UHFFFAOYSA-N
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Description

The compound "1H-Benzimidazole, 5,6-dichloro-2-(trifluoromethyl)-" is a benzimidazole derivative characterized by the presence of two chlorine atoms and a trifluoromethyl group on its benzimidazole core. This structural motif is common in various synthesized compounds that exhibit a range of biological activities, including antimicrobial, anticancer, and androgen receptor antagonistic properties .

Synthesis Analysis

The synthesis of benzimidazole derivatives often involves the condensation of substituted aromatic aldehydes with o-phenylenediamine derivatives, using sodium metabisulfite as an oxidative reagent. Subsequent reactions with substituted halides, facilitated by potassium carbonate, can introduce additional functional groups such as chloro or nitro groups. Microwave-assisted methods have been employed to improve yields, achieving moderate to excellent results . In the case of 5,6-dichloro-benzimidazole derivatives, the introduction of a trifluoromethyl group has been found to significantly enhance biological activity .

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives has been extensively studied using techniques such as X-ray crystallography, NMR, FT-IR, UV/vis, and elemental analysis. These studies have confirmed the planarity of the benzimidazole ring system and provided detailed insights into the geometrical structure, vibrational frequencies, and electronic properties of these compounds . The presence of substituents like chlorine and trifluoromethyl groups influences the molecular geometry and intermolecular interactions within the crystal lattice .

Chemical Reactions Analysis

Benzimidazole derivatives can participate in various chemical reactions, primarily due to the reactivity of the benzimidazole core and the substituents attached to it. The presence of halogen atoms, such as chlorine, can make these compounds suitable for further functionalization through nucleophilic substitution reactions. The electronic properties of the benzimidazole ring can also influence the reactivity of the compound, as seen in the case of tetrahalogenated benzimidazoles, where the type and position of halogen substituents affect the chemical reactivity and biological activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives, such as stability, decomposition points, and electronic properties, have been characterized using various spectroscopic and theoretical methods. DFT calculations have been used to predict the stability, dipole moment, and charge distribution of these molecules. The presence of electron-withdrawing or electron-donating groups can significantly alter these properties. For instance, chloro-substituted benzimidazoles exhibit different charge distributions compared to their methyl-substituted counterparts, which can influence their stability and reactivity .

Safety And Hazards

“1H-Benzimidazole, 5,6-dichloro-2-(trifluoromethyl)-” is a halide- and amine-substituted aromatic compound . It neutralizes acids in exothermic reactions to form salts plus water . It may be incompatible with isocyanates, halogenated organics, peroxides, phenols (acidic), epoxides, anhydrides, and acid halides .

properties

IUPAC Name

5,6-dichloro-2-(trifluoromethyl)-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3Cl2F3N2/c9-3-1-5-6(2-4(3)10)15-7(14-5)8(11,12)13/h1-2H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUMRUFFLHYXFLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1Cl)Cl)N=C(N2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3Cl2F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10177934
Record name 1H-Benzimidazole, 5,6-dichloro-2-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10177934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Benzimidazole, 5,6-dichloro-2-(trifluoromethyl)-

CAS RN

2338-25-2
Record name 5,6-Dichloro-2-(trifluoromethyl)-1H-benzimidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2338-25-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Benzimidazole, 5,6-dichloro-2-(trifluoromethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002338252
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Benzimidazole, 5,6-dichloro-2-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10177934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

HBr was passed into a cooled (0° -5° C.) solution of 1.05 grams of 1-(methylcarbamoyloxy)-5,6-dichloro-2 -(trifluoromethyl) benzimidazole in 40 milliliters of methanol. The reaction mixture was permitted to stand for twenty minutes, then evaporated to obtain as a residue 5,6-dichloro-2-(trifluoromethyl) benzimidazole. After recrystallization from chloroform, it melted at 233° -5° C.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
1-(methylcarbamoyloxy)-5,6-dichloro-2 -(trifluoromethyl) benzimidazole
Quantity
1.05 g
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Two

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